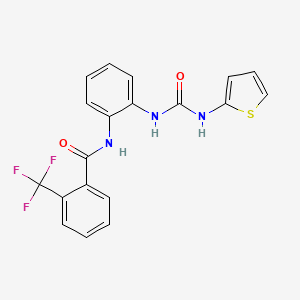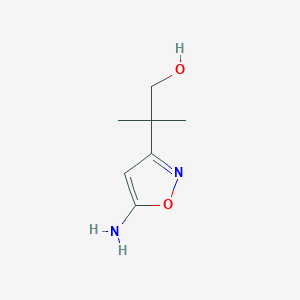![molecular formula C24H21ClN2O2S B2833778 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899784-15-7](/img/no-structure.png)
3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H21ClN2O2S and its molecular weight is 436.95. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
This compound is typically synthesized through a series of organic reactions involving acylation, cyclocondensation, and reduction processes. For instance, acylation of pyrimidine derivatives using acetic and propionic anhydride in the presence of perchloric acid leads to the formation of pyrimidinium salts, which upon hydrolysis yield pyrimidine diones. These intermediates can undergo further cyclocondensation with aromatic amines to produce a variety of heterocyclic compounds, including those related to the compound (Tolkunov et al., 2013).
Biological Activities
The compound's derivatives have been explored for various biological activities, such as urease inhibition, which is significant in the development of treatments for diseases caused by urease-producing bacteria. Synthesized derivatives have shown varying degrees of urease inhibitory activity, contributing to the understanding of structure-activity relationships in medicinal chemistry (Rauf et al., 2010).
Heterocyclic Chemistry
In heterocyclic chemistry, the compound and its derivatives serve as key intermediates for the synthesis of more complex molecules with potential pharmacological applications. Novel synthesis methods have been developed for related heterocycles, highlighting the versatility and reactivity of these compounds in organic synthesis (Osyanin et al., 2014).
Antitumor Activity
Certain pyrimidine derivatives, similar to the compound , have been investigated for their antitumor activities. These compounds have shown significant inhibitory effects on key enzymes involved in tumor growth and proliferation, indicating their potential as antitumor agents (Grivsky et al., 1980).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-methylbenzaldehyde with 2-aminothiophenol to form 2-methylbenzylideneaminothiophenol. This intermediate is then reacted with 4-chlorobenzaldehyde to form 3-(4-chlorophenyl)-1-(2-methylbenzylideneamino)thiophene. The final step involves the reaction of this intermediate with barbituric acid to form the target compound.", "Starting Materials": [ "2-methylbenzaldehyde", "2-aminothiophenol", "4-chlorobenzaldehyde", "barbituric acid" ], "Reaction": [ "Condensation of 2-methylbenzaldehyde with 2-aminothiophenol in the presence of a base to form 2-methylbenzylideneaminothiophenol", "Reaction of 2-methylbenzylideneaminothiophenol with 4-chlorobenzaldehyde in the presence of a base to form 3-(4-chlorophenyl)-1-(2-methylbenzylideneamino)thiophene", "Reaction of 3-(4-chlorophenyl)-1-(2-methylbenzylideneamino)thiophene with barbituric acid in the presence of a base to form 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione" ] } | |
Numéro CAS |
899784-15-7 |
Nom du produit |
3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C24H21ClN2O2S |
Poids moléculaire |
436.95 |
Nom IUPAC |
3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H21ClN2O2S/c1-15-6-2-3-7-16(15)14-26-23-21(19-8-4-5-9-20(19)30-23)22(28)27(24(26)29)18-12-10-17(25)11-13-18/h2-3,6-7,10-13H,4-5,8-9,14H2,1H3 |
Clé InChI |
ODAIVQFYZPCLLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



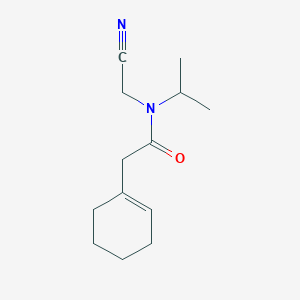
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2833697.png)
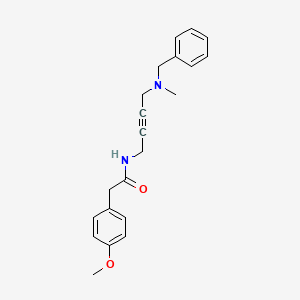
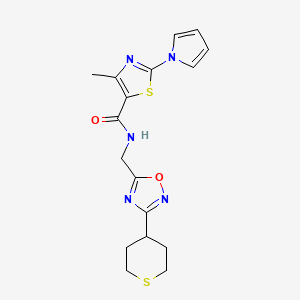
![4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2833703.png)
![(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2833707.png)
![3-(5-Nitro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B2833708.png)

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2833711.png)
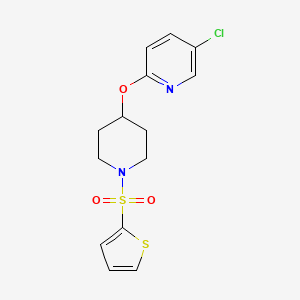
![2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide](/img/structure/B2833715.png)
